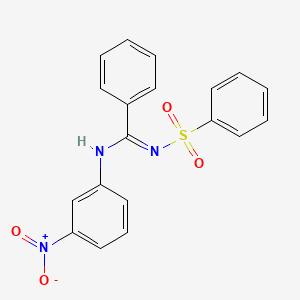
(E)-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-(3-nitrophenyl)-N’-(phenylsulfonyl)benzimidamide” is a complex organic compound. It appears to contain a benzimidamide core, which is a common structure in many biologically active compounds . The compound also contains a nitrophenyl group and a phenylsulfonyl group, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a benzimidamide core with a nitrophenyl group and a phenylsulfonyl group attached. The exact structure and the positions of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl and phenylsulfonyl groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo a variety of reactions, including elimination and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the nitrophenyl and phenylsulfonyl groups could influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Synthesis of Optically Active α-Amino Acid Derivatives
Research has shown the utility of related sulfones in the synthesis of optically active α-amino acid derivatives, highlighting their significance as building blocks for creating biologically active compounds. The process involves the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the formation of nitro adducts with high anti diastereoselectivity, which are important for preparing bioactive molecules (Foresti, Palmieri, Petrini, & Profeta, 2003).
Potential Pesticidal Activity
Derivatives of phenyl tribromomethyl sulfone have been investigated for their potential as novel compounds with pesticidal activity. This research underscores the role of such sulfone derivatives in the development of new pesticides, offering insights into the synthesis and potential applications of these novel compounds in agriculture (Borys, Korzyński, & Ochal, 2012).
Polyelectrolytes for Fuel Cell Application
Sulfonated polyimides have been synthesized from sulfonated diamine monomers for use as polyelectrolytes in fuel cells. This application demonstrates the importance of sulfone and related compounds in creating materials with good water stability and high proton conductivity, which are crucial for the development of efficient fuel cell technologies (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).
Synthesis and Characterization of Novel Thermally Stable Polyimides
Novel polyimides based on flexible diamines, including sulfone, ether, and amide structures, have been synthesized and characterized. These materials showcase the utility of sulfone-related compounds in producing polymers with desirable properties such as thermal stability, highlighting their potential applications in various industrial and technological domains (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Chemical Synthesis of Sulfonamide Derivatives
The electrochemical and chemical synthesis of sulfonamide derivatives has been explored, demonstrating the versatility of sulfone compounds in creating a wide range of sulfonamide derivatives. This research is indicative of the broad applicability of such compounds in chemical synthesis and potential pharmaceutical applications (Khazalpour & Nematollahi, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-22(24)17-11-7-10-16(14-17)20-19(15-8-3-1-4-9-15)21-27(25,26)18-12-5-2-6-13-18/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXDZNVYKKLCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
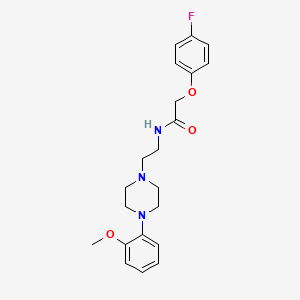
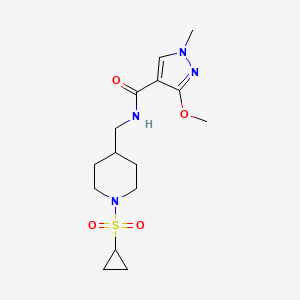
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)
![6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)

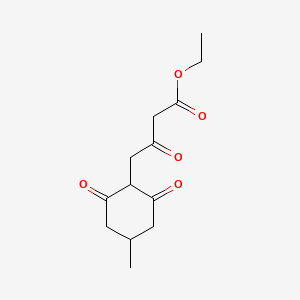
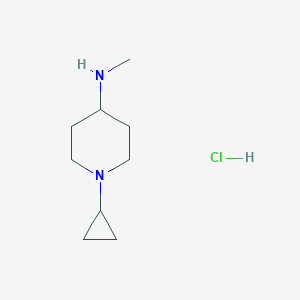
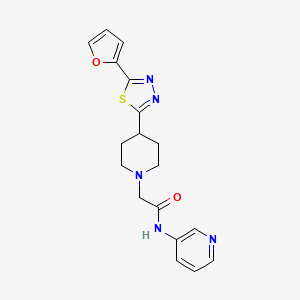
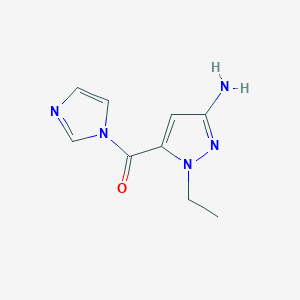
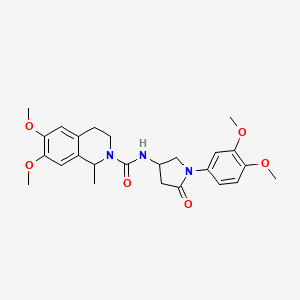
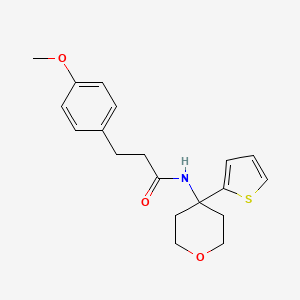
![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
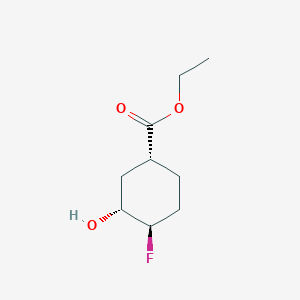
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)
